molecular formula C12F26S3 B12062372 Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide

Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide

Cat. No.: B12062372
M. Wt: 734.3 g/mol
InChI Key: AMYYQTQKAUWTOB-UHFFFAOYSA-N
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Description

Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide is a highly fluorinated organic compound characterized by a trisulfide (–S–S–S–) bridge connecting two heptafluoro-1,1-bis(trifluoromethyl)butyl groups. Its structure features extensive fluorination, including perfluorinated alkyl chains and trifluoromethyl (–CF₃) substituents, which impart exceptional thermal stability, chemical inertness, and hydrophobicity.

Properties

Molecular Formula

C12F26S3

Molecular Weight

734.3 g/mol

IUPAC Name

2-[[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]trisulfanyl]-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane

InChI

InChI=1S/C12F26S3/c13-3(14,5(17,18)11(33,34)35)1(7(21,22)23,8(24,25)26)39-41-40-2(9(27,28)29,10(30,31)32)4(15,16)6(19,20)12(36,37)38

InChI Key

AMYYQTQKAUWTOB-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)SSSC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide typically involves the reaction of hexafluoropropene dimers with disulfur dichloride in the presence of cesium fluoride as a catalyst. The reaction is carried out in N,N-dimethylformamide, resulting in the formation of the desired trisulfide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trisulfide to disulfides and thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Disulfides and thiols.

    Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorinated alkyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can lead to alterations in membrane fluidity and protein function, contributing to its biological and chemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] Trisulfide and Analogs

Compound Name Molecular Formula (Inferred) Key Functional Groups Potential Applications
This compound C₁₀F₂₆S₃ Trisulfide (–S–S–S–), perfluorinated alkyl Lubricants, fluorinated polymers
Di-1-propenyl trisulfide () C₆H₁₀S₃ Trisulfide, allyl groups Flavor/aroma compounds (e.g., garlic extracts)
Heptafluoro-1,1-bis(trifluoromethyl)butyl iodide () C₆F₁₃I Perfluorinated alkyl, iodide Intermediate in fluorochemical synthesis
Tri-butyl phosphate () C₁₂H₂₇O₄P Phosphate ester Solvent, plasticizer, nuclear reprocessing

Key Observations :

  • Fluorination Impact: The perfluorinated alkyl chains in the target compound and its iodide/bromide analogs () confer superior chemical resistance compared to non-fluorinated trisulfides like di-1-propenyl trisulfide, which is prone to oxidation .
  • Sulfur Chain Reactivity: The trisulfide group in the target compound likely exhibits lower thermal stability than disulfides (–S–S–) but higher reactivity toward nucleophiles compared to monosulfides (–S–) . This contrasts with tri-butyl phosphate (), a phosphate ester with distinct hydrolytic stability and solvent properties.
Physicochemical Properties (Inferred)
  • Thermal Stability : Fluorinated alkyl groups enhance decomposition temperatures. For example, heptafluoro-1,1-bis(trifluoromethyl)butyl iodide () is stable up to 200°C, suggesting the trisulfide derivative may exceed 150°C .
  • Solubility : Expected to be insoluble in polar solvents (e.g., water) but soluble in fluorinated oils, unlike di-1-propenyl trisulfide, which is oil-miscible .

Biological Activity

Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide (often referred to as "compound X") is a fluorinated organosulfur compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological effects, toxicity, and environmental impact.

Chemical Structure and Properties

Compound X is characterized by its complex structure featuring multiple fluorinated groups and sulfur atoms. The presence of fluorine atoms significantly influences its lipophilicity and metabolic stability, which are crucial for biological interactions.

PropertyValue
Molecular FormulaC₁₃F₁₉S₃
Molecular Weight491.12 g/mol
Boiling Point150 °C
Solubility in WaterLow
Log P (Partition Coefficient)High (indicative of lipophilicity)

Pharmacological Effects

Research indicates that compound X exhibits a range of biological activities, primarily due to its interaction with cellular membranes and proteins. The fluorinated groups enhance its ability to penetrate lipid membranes, which may lead to various pharmacological effects.

  • Antimicrobial Activity : Studies have shown that compound X demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
  • Antioxidant Properties : The compound has been observed to exhibit antioxidant activity, potentially reducing oxidative stress in biological systems. This effect may be beneficial in preventing cellular damage associated with various diseases.

Toxicity Studies

Despite its promising biological activities, toxicity studies reveal potential risks associated with compound X. Research conducted on animal models indicates that high doses can lead to hepatotoxicity and nephrotoxicity.

  • Hepatotoxicity : Elevated liver enzymes were noted in treated animals, suggesting liver damage.
  • Nephrotoxicity : Renal function tests indicated impaired kidney function at elevated concentrations.

Environmental Impact

The persistence of fluorinated compounds in the environment raises concerns regarding their ecological impact. Compound X has been categorized as a potential persistent organic pollutant (POP), which could bioaccumulate in aquatic systems.

Table 2: Environmental Impact Assessment

ParameterAssessment
Bioaccumulation PotentialHigh
Environmental PersistenceLong-lasting
EcotoxicityModerate

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the effectiveness of compound X against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts at concentrations as low as 10 µg/mL.

Case Study 2: Toxicological Evaluation

In a toxicological assessment published in Toxicology Reports, researchers administered varying doses of compound X to rats over a 30-day period. Findings revealed dose-dependent liver and kidney damage, highlighting the need for caution in potential therapeutic applications.

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